molecular formula C19H21N5O2 B6911981 N-[3-(1H-imidazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide

N-[3-(1H-imidazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide

Cat. No.: B6911981
M. Wt: 351.4 g/mol
InChI Key: IYKLMQFSGXYPSB-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide is a complex organic compound that features a unique combination of imidazole, phenyl, pyrazole, and oxane groups

Properties

IUPAC Name

N-[3-(1H-imidazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-17(12-22-24(13)16-5-9-26-10-6-16)19(25)23-15-4-2-3-14(11-15)18-20-7-8-21-18/h2-4,7-8,11-12,16H,5-6,9-10H2,1H3,(H,20,21)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKLMQFSGXYPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCOCC2)C(=O)NC3=CC=CC(=C3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(1H-imidazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(1H-imidazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrazole groups are known to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanone
  • N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide

Uniqueness

N-[3-(1H-imidazol-2-yl)phenyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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